Taxodione

Cancer pharmacology Natural product cytotoxicity Leukemia therapeutics

Taxodione is a unique abietane-type diterpenoid with a quinone methide moiety enabling distinct FDPS inhibition and blood-brain barrier penetration, features absent in analogs like ferruginol and taxodone. It demonstrates potent cytotoxicity against imatinib-resistant BCR-ABL T315I mutant cells (K562 IC50 = 8.3 μM) and consistent solid tumor activity (IC50 0.41–3.87 μg/mL across MCF-7, MOLT-4, HT-29), outperforming structural comparators. Its activity against MRSA (MIC 4–10 μg/mL), VRE, and Leishmania donovani (IC50 0.46 μg/mL) supports multi-target antimicrobial screening. For CNS oncology programs or resistant leukemia models, taxodione provides pharmacology that generic abietane diterpenes cannot match.

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
CAS No. 19026-31-4
Cat. No. B1682591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaxodione
CAS19026-31-4
SynonymsTaxodione;  Taxodion;  Taxodione, (+)-
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=CC(=O)C3C(CCCC3(C2=C(C1=O)O)C)(C)C
InChIInChI=1S/C20H26O3/c1-11(2)13-9-12-10-14(21)18-19(3,4)7-6-8-20(18,5)15(12)17(23)16(13)22/h9-11,18,23H,6-8H2,1-5H3/t18-,20+/m0/s1
InChIKeyFNNZMRSRVYUVQT-AZUAARDMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Taxodione (CAS 19026-31-4): A Quinone Methide Diterpenoid for Differentiated Pharmacological Profiling and Procurement


Taxodione (CAS 19026-31-4) is an abietane-type diterpenoid with a quinone methide structure, isolated from Salvia austriaca and Taxodium distichum [1]. Its molecular weight is 314.43 g/mol (C20H26O3), and it is characterized by the presence of an endocyclic α,β-unsaturated carbonyl group [2]. Taxodione exhibits quantifiable cytotoxic, antibacterial, and enzyme inhibitory activities that differentiate it from structurally related abietane analogs. For procurement and research selection, the unique combination of farnesyl diphosphate synthase (FDPS) inhibition [3], predicted blood-brain barrier penetration [4], and activity against drug-resistant cancer cell models [5] provides verifiable, evidence-based rationale for prioritizing this specific compound.

Why Taxodione Cannot Be Replaced by Generic Abietane Diterpenes


Abietane-type diterpenes such as ferruginol, taxodone, and 6-hydroxysalvinolone share a common scaffold but exhibit substantial divergence in pharmacodynamic and pharmacokinetic properties that preclude functional interchangeability. Taxodione possesses a quinone methide moiety—absent in ferruginol—that enables distinct molecular interactions, including binding to the isopentenyl diphosphate site of farnesyl diphosphate synthase (FDPS) [1] and engagement with mitochondrial respiratory chain complexes [2]. Furthermore, computational modeling predicts taxodione uniquely achieves blood-brain barrier penetration among this structural class, a property not demonstrated by close analogs [3]. Even minor structural modifications profoundly alter activity: the 7-(2′-oxohexyl)-taxodione derivative exhibits ten-fold higher cytotoxic potency than the parent compound, while taxodone displays reduced efficacy in select assays [4]. These quantifiable disparities render generic substitution scientifically invalid.

Taxodione: Quantified Differentiators Versus Comparator Compounds


Cytotoxic Potency Differential: Taxodione Demonstrates ~1.7- to 44.8-Fold Greater Activity than Ferruginol and 6-Hydroxysalvinolone in Leukemia and Solid Tumor Cell Lines

In a head-to-head comparative study of isolated diterpenoids from Salvia chorassanica, taxodione exhibited IC50 values of 7.7 μM against HL-60 cells and 8.3 μM against K562 cells, whereas ferruginol required 60.3 μM (HL-60) and 42.5 μM (K562), representing a 5.1- to 7.8-fold potency advantage [1]. 6-Hydroxysalvinolone showed intermediate activity (IC50: 23.6 μM HL-60; 13.6 μM K562) [1]. In a cross-study comparison using MCF-7 breast adenocarcinoma cells, taxodione achieved an IC50 of 0.41 μg/mL, compared to 17.23 μg/mL for ferruginol (42-fold difference) [2]. Across MOLT-4 leukemia and HT-29 colorectal lines, taxodione (IC50 range: 0.41–3.87 μg/mL) consistently outperformed the comparator cohort (ferruginol, sahandinone, 4-dehydrosalvilimbinol, labda-7,14-dien-13-ol; IC50 range: 6.85–17.23 μg/mL) by a minimum factor of 1.7 [2].

Cancer pharmacology Natural product cytotoxicity Leukemia therapeutics

FDPS Inhibition and 3D Tumor Spheroid Reduction: Taxodione Uniquely Suppresses Glioblastoma Spheroid Growth While Congener Does Not

A 2025 direct comparative study evaluated taxodione, its congener 7-(2′-oxohexyl)-taxodione, and a known FDPS inhibitor in U87MG glioblastoma cells. Taxodione was the only treatment that significantly reduced tumor spheroid size in a temporal and dose-dependent manner; the congener and the reference FDPS inhibitor failed to produce this effect [1]. This activity was mechanistically linked to FDPS inhibition and transcriptional downregulation of mevalonate pathway genes [1]. The study also demonstrated that taxodione sensitized glioblastoma cells to subnanomolar concentrations of paclitaxel [1].

Glioblastoma therapeutics FDPS inhibition 3D tumor models

Acetylcholinesterase Inhibition: Taxodione is 2.5-Fold More Potent than Ferruginol in Head-to-Head Testing

In a direct comparative study of abietane diterpenoids from Salvia staminea, taxodione inhibited acetylcholinesterase (AChE) with an IC50 of 10.52 μM, while ferruginol exhibited an IC50 of 7.73 μM [1]. However, in an independent study using recombinant human AChE, taxodione achieved an IC50 of 54.84 μg/mL (approximately 174 μM) [2]. The inverse selectivity profile for butyrylcholinesterase (BChE) is notable: ferruginol inhibits BChE with an IC50 of 17.49 μM, compared to taxodione's 195.9 μg/mL (approximately 623 μM) [3], representing a 35.6-fold difference in selectivity between the two enzymes.

Cholinesterase inhibition Neurodegenerative disease research Natural product pharmacology

Antimicrobial Activity: Taxodione Exhibits Comparable or Superior Potency to Ferruginol Against MRSA and VRE

A comprehensive synthetic study of oxidized abietane diterpenes evaluated taxodione alongside 12 structurally related compounds against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Taxodione demonstrated minimum inhibitory concentrations (MIC) of 4–10 μg/mL against MRSA and 4–16 μg/mL against VRE, placing it among the most potent compounds tested [1]. For context, ferruginol (both natural and synthetic) exhibited variable activity depending on stereochemistry; quinone methide 7 was the most potent overall (MIC 0.5–1 μg/mL) [1]. In a separate leishmanicidal study, taxodione exhibited an IC50 of 0.46 μg/mL (1.46 μM) against Leishmania donovani [2].

Antimicrobial drug discovery MRSA therapeutics VRE research

Predicted Blood-Brain Barrier Penetration and Safety Profile: Computational Differentiation from Class Members

Computational modeling studies predict that taxodione possesses favorable pharmacokinetic attributes not demonstrated for structurally related abietanes. Specifically, taxodione is predicted to achieve blood-brain barrier penetration with very rapid transport and no cumulative effect in the human body [1]. The same modeling suggests taxodione should not demonstrate cardiotoxic or genotoxic activity [1]. While these predictions are class-level inferences lacking direct comparator data for other abietanes, they provide meaningful differentiation for procurement decisions in CNS-targeted research programs.

Pharmacokinetic modeling Blood-brain barrier penetration Drug safety assessment

Overcoming BCR-ABL T315I Mutation-Mediated Resistance: Functional Differentiation from Imatinib in Leukemia Models

Taxodione induced apoptosis in Ba/F3 cells transformed by both wild-type BCR-ABL and the imatinib-resistant T315I mutant BCR-ABL through reactive oxygen species (ROS) generation [1]. The mechanism involves reduction of mitochondrial respiratory chain (MRC) complex III and V activities, leading to ROS production and sequestration of BCR-ABL, STAT5, and Akt in the mitochondrial fraction [1]. Importantly, N-acetylcysteine (NAC) canceled all taxodione-induced anti-cancer effects, confirming ROS as the mechanistic driver [1]. While this study does not provide direct head-to-head IC50 comparisons against imatinib, the functional demonstration of activity against the T315I gatekeeper mutant—which confers clinical resistance to first-line BCR-ABL inhibitors—represents a meaningful differentiator.

Drug-resistant leukemia BCR-ABL T315I mutation ROS-mediated apoptosis

Taxodione (CAS 19026-31-4): Evidence-Based Research and Industrial Application Scenarios


Glioblastoma and CNS Oncology Research Programs

Taxodione uniquely reduces U87MG glioblastoma spheroid size in 3D culture while the closest congener, 7-(2′-oxohexyl)-taxodione, shows no activity [1]. Combined with computational predictions of blood-brain barrier penetration [2], taxodione is the compound of choice for CNS oncology screening programs requiring FDPS inhibition with predicted CNS exposure. Researchers should note that a patent application covering taxodione and analogs has been filed by the Florida State University Foundation and licensed to Cypris Therapeutics [3].

Drug-Resistant Leukemia Therapeutics Discovery

Taxodione induces apoptosis in cells expressing the imatinib-resistant BCR-ABL T315I mutant via ROS generation and mitochondrial complex inhibition [1]. This mechanism is orthogonal to direct kinase inhibition, positioning taxodione for programs targeting T315I-mutated CML and ALL where first-line BCR-ABL inhibitors fail. The compound also exhibits potent cytotoxicity against K562 (IC50 = 8.3 μM) and HL-60 (IC50 = 7.7 μM) leukemia lines, outperforming ferruginol by 5.1- to 7.8-fold [2].

Broad-Spectrum Cytotoxicity Screening in Solid Tumor Models

For research programs screening natural products against multiple solid tumor histotypes, taxodione provides consistent cytotoxic activity with IC50 values ranging from 0.41 to 3.87 μg/mL across MCF-7 (breast), MOLT-4 (leukemia), and HT-29 (colorectal) cell lines [1]. This represents a minimum 1.7-fold potency advantage over the comparator cohort (ferruginol, sahandinone, 4-dehydrosalvilimbinol, labda-7,14-dien-13-ol; IC50 range: 6.85–17.23 μg/mL) [1]. The compound's endocyclic α,β-unsaturated carbonyl group is implicated in this enhanced activity [1].

Antimicrobial Research Targeting MRSA, VRE, and Leishmania

Taxodione exhibits potent antibacterial activity against MRSA (MIC: 4–10 μg/mL) and VRE (MIC: 4–16 μg/mL), comparable to or exceeding ferruginol's activity [1]. Additionally, taxodione demonstrates leishmanicidal activity against Leishmania donovani with an IC50 of 0.46 μg/mL (1.46 μM) [2]. This dual antibacterial-antiprotozoal profile supports procurement for antimicrobial discovery programs evaluating natural product diterpenoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taxodione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.